
2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzylic halide reacts with the indole derivative in the presence of a base.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques like crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the indole ring or the ethanamine side chain, potentially forming reduced indole derivatives or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group, where nucleophiles like thiols or amines can replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Reduced indole derivatives, primary amines.
Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted indole derivatives.
Scientific Research Applications
2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor binding, or alter ion channel function, thereby influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxy-1-methyl-1H-indol-3-yl)ethanamine: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(6-Hydroxy-1-methyl-1H-indol-3-yl)ethanamine: Similar structure but with a hydroxy group instead of a benzyloxy group.
2-(6-Chloro-1-methyl-1H-indol-3-yl)ethanamine: Similar structure but with a chloro group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in 2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine imparts unique chemical and biological properties compared to its analogs. The benzyloxy group can influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
61675-21-6 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(1-methyl-6-phenylmethoxyindol-3-yl)ethanamine |
InChI |
InChI=1S/C18H20N2O/c1-20-12-15(9-10-19)17-8-7-16(11-18(17)20)21-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13,19H2,1H3 |
InChI Key |
ZAPGKOBITMUPMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


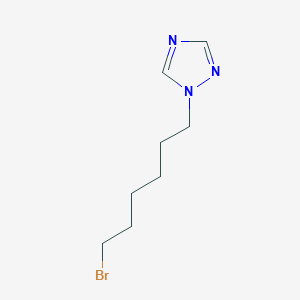

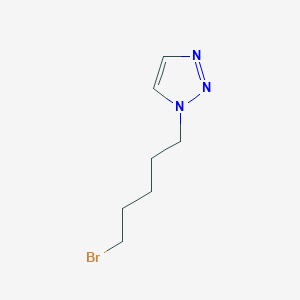
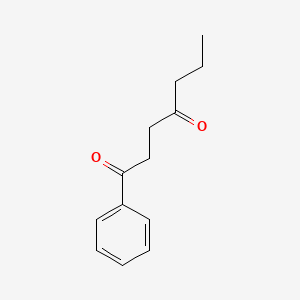

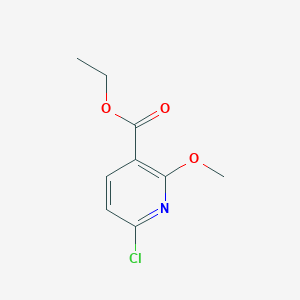
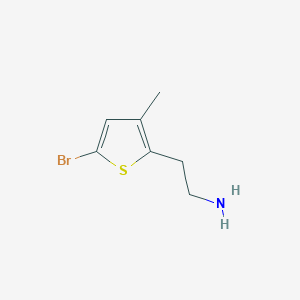

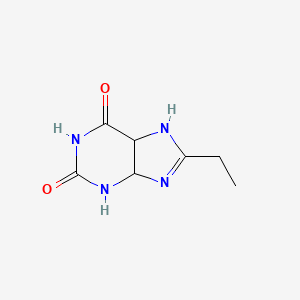


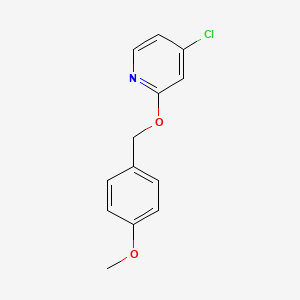
![2-[4-(2-Fluoroethoxy)phenyl]ethylamine](/img/structure/B11926181.png)

